molecular formula C19H13F3N2O3S2 B3119396 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 251097-03-7

3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No. B3119396
CAS RN: 251097-03-7
M. Wt: 438.4 g/mol
InChI Key: WQUWAXVCPLLGSC-UHFFFAOYSA-N
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Description

The compound “3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide” is a novel chemical that has caught the attention of researchers in various fields of study. It has a molecular formula of C19H13F3N2O3S2 and a molecular weight of 438.4433296 .

Scientific Research Applications

Synthesis and Stereochemistry

  • A study by Rahman et al. (2005) described the synthesis of novel compounds involving structures related to the compound . These compounds were synthesized from 10-undecenoic acid hydrazide, exploring their structural assignment, stereochemistry, and biological activities (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Polymer Chemistry

  • Tapaswi et al. (2015) investigated aromatic polyimides derived from thiophenyl-substituted benzidines, which are related to the compound . This study focused on the development of transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Advanced Polymer Materials

  • Mehdipour‐Ataei and Hatami (2007) synthesized novel aromatic poly(sulfone sulfide amide imide)s, which are closely related to the compound in interest. Their research focused on the preparation of new diamine monomers and the study of the physical properties of the resulting polymers (Mehdipour‐Ataei & Hatami, 2007).

Polyamide-imides Synthesis

  • Shockravi et al. (2009) conducted research on the preparation of new polyamide-imides, which include structures similar to the compound . This study explored the synthesis process and the properties of these polymers, focusing on their solubility, thermal stability, and optical properties (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).

Novel Ring Opening in Carbapenem-derived Esters

  • Valiullina et al. (2020) studied the reaction of ethylamine and ethanolamine with a compound structurally similar to the one , focusing on the opening of the β-lactam ring and the formation of enantiomerically pure pyrrolidine derivatives (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Aromatic Polyimides with High Refractive Index

  • The research by Mehdipour‐Ataei et al. (2004) involved the synthesis of novel thermally stable polyimides based on flexible diamine, relevant to the compound of interest. The study examined the chemical synthesis and the characterization of these polymers (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Chain-Growth Polycondensation

  • Yokozawa et al. (2002) explored chain-growth polycondensation for synthesizing well-defined aramide and block copolymers. Their study included compounds structurally related to the compound , focusing on the synthesis of polymers with defined molecular weight and low polydispersity (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3S2/c20-19(21,22)13-3-5-14(6-4-13)23-18(25)17-16(9-10-28-17)29-11-12-1-7-15(8-2-12)24(26)27/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWAXVCPLLGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128362
Record name 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

CAS RN

251097-03-7
Record name 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251097-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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